molecular formula C34H46O18 B600718 Eleutheroside E CAS No. 39432-56-9

Eleutheroside E

Cat. No. B600718
CAS RN: 39432-56-9
M. Wt: 742.72
InChI Key:
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Description

Eleutherosides are a diverse group of chemical compounds isolated from the roots of the herb Eleutherococcus senticosus . Eleutheroside E is an optical isomer of acanthoside D, which is one of the glycosides isolated from the cluster-flowering acanthopanax and represents the di-β-D-glucoside of (−)-syringaresinol . It is a principal component of Acanthopanax senticosus and has anti-inflammatory and protective effects in ischemia heart .


Molecular Structure Analysis

The molecular structure of Eleutheroside E is complex. It is a glycoside and major component of E. senticosus and has diverse biological activities . The molecular weight is 742.72 and the molecular formula is C34H46O18 .


Physical And Chemical Properties Analysis

Eleutheroside E is a white to off-white solid . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

  • Cognitive and Behavioral Effects : Eleutheroside E has been shown to mitigate behavioral alterations induced by sleep deprivation in mice, suggesting potential benefits for cognitive performance and mood regulation (Huang et al., 2011).

  • Neuromodulation and Memory Enhancement : A study using C. elegans as a model revealed that Eleutheroside E significantly improved long-term memory in radiation-damaged specimens. It appears to operate through G-protein-coupled receptor and neuropeptide signaling pathways, affecting CREB activity (Liu et al., 2020).

  • Anti-Fatigue Properties : Eleutheroside E has been identified as a key active constituent in Acanthopanax senticosus, demonstrating anti-fatigue properties. It helps alleviate both physical and mental fatigue, likely by influencing biochemical parameters such as blood urea nitrogen and lactic acid levels (Huang et al., 2011).

  • Learning and Memory in Aged Rats : In studies involving aged rats, Eleutheroside E has been shown to enhance learning and memory. It may function by activating cholinesterase or accelerating the synthesis of acetylcholine in hippocampal neurons (Huang et al., 2013).

  • Cardioprotective Effects : Eleutheroside E, as well as Eleutheroside B, has been studied for its cardioprotective effects, including the suppression of atrial fibrillation in rabbit hearts. This effect is likely due to its ability to inhibit late sodium currents (Zhang et al., 2020).

  • Effects on Intestinal Cells : Research indicates that Eleutheroside E can enhance tight junction protein expression and anti-inflammatory cytokine production in intestinal epithelial cells, suggesting potential benefits for gut health (Che et al., 2019).

  • Immune Function in Aging : Eleutheroside E has been shown to improve immunological function in aging rats, suggesting its role in delaying immune senescence (Yang et al., 2013).

  • Insulin Resistance and Diabetes : In a study involving db/db mice, Eleutheroside E was found to ameliorate insulin resistance and reduce hyperglycemia, suggesting its potential as a treatment for diabetes (Ahn et al., 2013).

  • Pharmacokinetics and Bioavailability : Studies have also focused on the pharmacokinetics of Eleutheroside E, such as its absorption and metabolism in biological systems, which is crucial for understanding its therapeutic potential and safety (Ma et al., 2013).

Safety And Hazards

Eleutheroside E is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22-,23-,24-,25+,26+,27-,28-,29+,30-,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDULTAFAQRACT-JSGUJALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316969
Record name Eleutheroside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eleutheroside E

CAS RN

39432-56-9
Record name Eleutheroside E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39432-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eleutheroside E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039432569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleutheroside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELEUTHEROSIDE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JP2P44H3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,180
Citations
YJ Kim, MS Park, HK Park, S Kim… - Korean Journal of …, 1996 - koreascience.kr
… In seasonal change of eleutheroside E content, it was higher in autumn product than … To investigate eleutheroside E content of root bark among different collected local area in E. …
Number of citations: 14 koreascience.kr
S Guo, Y Liu, Z Lin, S Tai, S Yin… - BMC …, 2014 - bmccomplementmedtherapies …
… The main bioactive constituents of ES were considered to be eleutherosides including eleutheroside B (EB) and eleutheroside E (EE). This study was to investigate the effects of EB and …
S Wang, X Yang - International Immunopharmacology, 2020 - Elsevier
Ischemia-reperfusion (I/R) injury causes cardiac dysfunction through several mechanisms including oxidative stress and pro-inflammation. Eleutheroside E (EE) has protective effects in …
Number of citations: 36 www.sciencedirect.com
DI Baygildieva, AV Braun, AN Stavrianidi… - Journal of Analytical …, 2020 - Springer
… , chlorogenic acid, caffeic acid, eleutheroside E, and isofraxidine) in extracts from the … eleutheroside E in horse urine on the basis of HPLC/MS. For the determination of eleutheroside E, …
Number of citations: 2 link.springer.com
B Ma, Q Zhang, Y Liu, J Li, Q Xu, X Li, X Yang… - … of Chromatography B, 2013 - Elsevier
… And recent studies shown Eleutheroside E could alleviate behavioral … Eleutheroside E. These researches would be helpful for reasonable usage of Eleutheroside B, Eleutheroside E …
Number of citations: 26 www.sciencedirect.com
J Ahn, MY Um, H Lee, CH Jung, SH Heo… - … and Alternative Medicine, 2013 - hindawi.com
Eleutheroside E (EE), a principal component of Eleutherococcus senticosus (ES), has anti-inflammatory and protective effects in ischemia heart. However, it is unknown whether it …
Number of citations: 67 www.hindawi.com
SH Lee, SS Kang, SH Cho, SN Ryu… - Korean Journal of …, 2005 - koreascience.kr
… Eleutheroside E was detected in the stem (0.92,0.97 and 0.30 mg/g, respectively) and the root (0.65, 0.94, 0.34 mg/g, respectively) of A. senticosus, A. sessiliflorus and A. …
Number of citations: 25 koreascience.kr
JK Ahn, WY Lee, SJ Oh, YH Park, SD Hur… - Journal of Korean …, 2000 - koreascience.kr
… On the other hand, higher levels of eleutheroside E were found in the plants from natural … There exists a tendency that the level of eleutheroside E showed a positive correlation with …
Number of citations: 24 koreascience.kr
F Yang, L Yang, W Wang, Y Liu, C Zhao… - International Journal of …, 2012 - mdpi.com
… eluted much later than syringin and eleutheroside E, which means that if the volume of feed solution was selected according to syringin or eleutheroside E, isofraxidin would not reach …
Number of citations: 26 www.mdpi.com
S Ahmed, DA Moni, KD Sonawane… - Journal of …, 2021 - Taylor & Francis
… Among various eleutherosides, eleutheroside B, eleutheroside E and eleutheroside E1 are known to be the pharmacologically active component of E. senticosus and responsible for …
Number of citations: 19 www.tandfonline.com

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